molecular formula C23H24N4O4S2 B11131213 4-[4-(azepan-1-ylsulfonyl)phenyl]-N-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-thiazol-2-amine

4-[4-(azepan-1-ylsulfonyl)phenyl]-N-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-thiazol-2-amine

Cat. No.: B11131213
M. Wt: 484.6 g/mol
InChI Key: OKPZSMSFCAKNTK-OUKQBFOZSA-N
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Chemical Reactions Analysis

Types of Reactions

4-[4-(AZEPANE-1-SULFONYL)PHENYL]-N-[(1E)-2-(3-NITROPHENYL)ETHENYL]-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized products .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(AZEPANE-1-SULFONYL)PHENYL]-N-[(1E)-2-(3-NITROPHENYL)ETHENYL]-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound’s thiazole ring and nitrophenyl group are likely involved in binding to target proteins or enzymes, affecting their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the azepane sulfonyl and nitrophenyl groups in 4-[4-(AZEPANE-1-SULFONYL)PHENYL]-N-[(1E)-2-(3-NITROPHENYL)ETHENYL]-1,3-THIAZOL-2-AMINE makes it unique compared to similar compounds.

Properties

Molecular Formula

C23H24N4O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)phenyl]-N-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C23H24N4O4S2/c28-27(29)20-7-5-6-18(16-20)12-13-24-23-25-22(17-32-23)19-8-10-21(11-9-19)33(30,31)26-14-3-1-2-4-15-26/h5-13,16-17H,1-4,14-15H2,(H,24,25)/b13-12+

InChI Key

OKPZSMSFCAKNTK-OUKQBFOZSA-N

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)N/C=C/C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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